2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol
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Overview
Description
2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol is a complex organic compound featuring a fused triazolo-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylmethyl and Diphenyl Groups: These groups are usually introduced through nucleophilic substitution or coupling reactions.
Attachment of the Naphthol Moiety: This final step can be achieved via a condensation reaction, often under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolo-pyrimidine ring, potentially altering its electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are often employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furylmethyl ketones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of significant interest in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer properties. The triazolo-pyrimidine core is known to exhibit cytotoxic activity against various cancer cell lines .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Triazolopyrimidine Sulfonamides: Known for their herbicidal properties, these compounds highlight the versatility of the triazolopyrimidine scaffold.
Uniqueness
What sets 2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C34H23N5O2 |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-1-ol |
InChI |
InChI=1S/C34H23N5O2/c40-31-26-16-8-7-10-22(26)17-18-27(31)32-36-34-29-28(23-11-3-1-4-12-23)30(24-13-5-2-6-14-24)38(20-25-15-9-19-41-25)33(29)35-21-39(34)37-32/h1-19,21,40H,20H2 |
InChI Key |
JNJHCKIDASBGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=C(C6=CC=CC=C6C=C5)O)CC7=CC=CO7)C8=CC=CC=C8 |
Origin of Product |
United States |
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